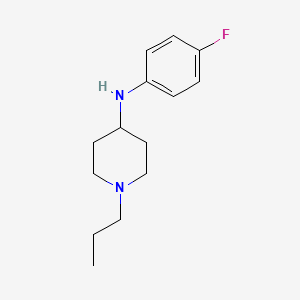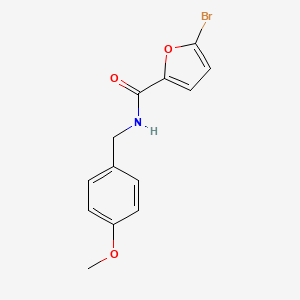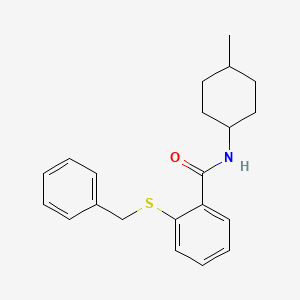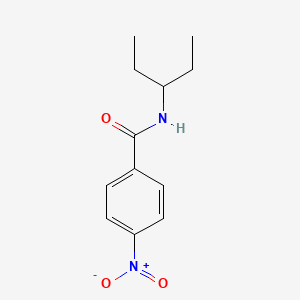
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by this compound 55,212-2 leads to a variety of downstream effects, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55,212-2 are complex and depend on the specific cell type and receptor subtype being targeted. In general, activation of CB1 receptors by this compound 55,212-2 leads to inhibition of neurotransmitter release, which can result in analgesia, sedation, and impairment of memory and cognition. Activation of CB2 receptors by this compound 55,212-2 has been shown to have anti-inflammatory and immunomodulatory effects, with potential applications in diseases such as multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise control of the experimental conditions. However, it is important to note that the effects of this compound 55,212-2 can vary depending on the dose, route of administration, and duration of exposure. In addition, the use of synthetic cannabinoids in lab experiments can be controversial due to their potential for abuse and lack of regulatory oversight.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the therapeutic potential of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2. These include:
1. Investigation of the potential neuroprotective effects of this compound 55,212-2 in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more selective and potent synthetic cannabinoids that target specific receptor subtypes and have fewer off-target effects.
3. Exploration of the potential anti-cancer effects of this compound 55,212-2, particularly in combination with other chemotherapeutic agents.
4. Investigation of the potential therapeutic applications of this compound 55,212-2 in diseases such as epilepsy and schizophrenia, which are thought to involve dysfunction of the endocannabinoid system.
Conclusion:
This compound 55,212-2 is a synthetic cannabinoid that has shown promising potential for therapeutic applications in various diseases. Its high potency and selectivity for the cannabinoid receptors make it a valuable tool for scientific research, although caution should be exercised in its use due to potential side effects and regulatory concerns. Future research on this compound 55,212-2 could lead to the development of novel treatments for a range of diseases and disorders.
Synthesemethoden
The synthesis of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 involves the reaction of 2-fluorobenzyl bromide with 1-pyrrolidinecarbodithioic acid, followed by cyclization with indole-3-carboxaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pain, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic properties, and has also exhibited neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-18-9-3-1-7-15(18)13-23-14-17(16-8-2-4-10-19(16)23)20(24)22-11-5-6-12-22/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKUJJVXNXIMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)


![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)


![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)